Phenylpropionic acid, alpha-amino-2-fluoro-4-hydroxy-5-methoxy-
CAS No.: 114077-01-9
Cat. No.: VC0218881
Molecular Formula: C10H12FNO4
Molecular Weight: 0
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 114077-01-9 |
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Molecular Formula | C10H12FNO4 |
Molecular Weight | 0 |
IUPAC Name | 2-amino-3-(2-fluoro-4-hydroxy-5-methoxyphenyl)propanoic acid |
Standard InChI | InChI=1S/C10H12FNO4/c1-16-9-3-5(2-7(12)10(14)15)6(11)4-8(9)13/h3-4,7,13H,2,12H2,1H3,(H,14,15) |
SMILES | COC1=C(C=C(C(=C1)CC(C(=O)O)N)F)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Identity
Phenylpropionic acid, alpha-amino-2-fluoro-4-hydroxy-5-methoxy-, also known by its IUPAC name 2-amino-3-(2-fluoro-4-hydroxy-5-methoxyphenyl)propanoic acid, is a specialized fluorinated phenylpropionic acid derivative with CAS number 114077-01-9 . The compound has a molecular formula of C10H12FNO4 and a molecular weight of 229.20 g/mol . This compound belongs to the broader class of fluorinated amino acids, which have garnered significant attention in medicinal chemistry due to their enhanced metabolic stability and unique biological properties.
Structural Features
The compound features several key functional groups strategically positioned on its phenylpropionic acid scaffold:
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An amino group at the alpha position of the propionic acid chain
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A fluorine atom at the 2-position of the phenyl ring
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A hydroxyl group at the 4-position of the phenyl ring
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A methoxy group at the 5-position of the phenyl ring
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A carboxylic acid group at the terminal position of the propionic acid chain
This specific substitution pattern contributes significantly to the compound's chemical behavior and biological activity profile. The presence of fluorine, in particular, plays a crucial role in modifying the electronic properties of the molecule, affecting its lipophilicity, bioavailability, and metabolic stability .
Physical and Chemical Properties
Physical Properties
The physical properties of phenylpropionic acid, alpha-amino-2-fluoro-4-hydroxy-5-methoxy- are summarized in Table 1, based on available data from reliable chemical databases.
Table 1: Physical and Chemical Properties of Phenylpropionic acid, alpha-amino-2-fluoro-4-hydroxy-5-methoxy-
Property | Value |
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Molecular Formula | C10H12FNO4 |
Molecular Weight | 229.20 g/mol |
CAS Number | 114077-01-9 |
IUPAC Name | 2-amino-3-(2-fluoro-4-hydroxy-5-methoxyphenyl)propanoic acid |
InChI | InChI=1S/C10H12FNO4/c1-16-9-3-5(2-7(12)10(14)15)6(11)4-8(9)13/h3-4,7,13H,2,12H2,1H3,(H,14,15) |
InChI Key | KSSIQLKAPFWBCQ-UHFFFAOYSA-N |
Canonical SMILES | COC1=C(C=C(C(=C1)CC(C(=O)O)N)F)O |
Note: Data obtained from PubChem
Chemical Reactivity
Phenylpropionic acid, alpha-amino-2-fluoro-4-hydroxy-5-methoxy- possesses multiple reactive functional groups that influence its chemical behavior:
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The carboxylic acid group can participate in esterification reactions, form salts, and undergo nucleophilic substitution.
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The amino group can undergo acylation, alkylation, and various other transformations.
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The hydroxyl group can participate in hydrogen bonding and be subject to esterification or etherification.
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The methoxy group contributes to the compound's electronic properties and can undergo demethylation.
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The fluorine substituent enhances metabolic stability and modifies the electronic distribution within the molecule.
This combination of functional groups creates a versatile chemical scaffold with potential for various derivatizations and modifications for research purposes.
Biological Activity Profile
Antiviral Properties
Research into phenylpropionic acid derivatives has revealed significant antiviral potential. These compounds, particularly those with fluorinated substituents, have demonstrated promise as inhibitors of viral proteases. For instance, related compounds have been utilized in the synthesis of rhinovirus protease inhibitors, showing significant antiviral properties against various viral strains. The specific structural features of phenylpropionic acid, alpha-amino-2-fluoro-4-hydroxy-5-methoxy- may contribute to its potential antiviral activity through interaction with viral proteins essential for replication.
Neuroprotective Effects
Another significant area of research involves the neuroprotective properties of phenylpropionic acid derivatives. In vitro studies have suggested that compounds with similar structural features can enhance neuronal cell viability against various neurotoxic agents. These neuroprotective effects may operate through several mechanisms:
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Modulation of cellular signaling pathways involved in neuronal survival
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Protection against oxidative stress-induced damage
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Interaction with specific receptors involved in neurodegenerative processes
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Regulation of mitochondrial function and cellular energy metabolism
The specific substitution pattern in phenylpropionic acid, alpha-amino-2-fluoro-4-hydroxy-5-methoxy- may optimize these neuroprotective properties, making it a compound of interest for neurodegenerative disease research.
Enzyme Inhibition
Phenylpropionic acid derivatives have demonstrated significant enzyme inhibitory activities, particularly against enzymes involved in neurological and metabolic processes. Research has shown that compounds with hydroxy and methoxy substituents can selectively inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial enzymes in Alzheimer's disease pathology. The specific structural features of phenylpropionic acid, alpha-amino-2-fluoro-4-hydroxy-5-methoxy- may enhance its binding affinity to target enzymes, contributing to its potential as an enzyme inhibitor.
Structure-Activity Relationships
Impact of Structural Modifications
Research on phenylpropionic acid derivatives has provided valuable insights into structure-activity relationships that may be applicable to phenylpropionic acid, alpha-amino-2-fluoro-4-hydroxy-5-methoxy-. Studies have shown that modifications to the phenylpropionic acid scaffold can significantly influence biological activity:
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Introduction of substituents on the benzene ring affects receptor binding and enzymatic inhibition properties.
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Modifications at the α or β position of phenylpropionic acid can alter metabolic stability and biological activity.
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Introduction of fluorine atoms often enhances metabolic stability and modifies binding characteristics.
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Hydroxy and methoxy groups contribute to specific hydrogen bonding interactions with biological targets.
Research Applications
Medicinal Chemistry Applications
Phenylpropionic acid, alpha-amino-2-fluoro-4-hydroxy-5-methoxy- represents a valuable building block and research tool in medicinal chemistry:
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As a structural motif in the design of enzyme inhibitors
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For structure-activity relationship studies in drug discovery programs
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As a potential precursor for more complex bioactive molecules
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In the development of fluorinated amino acid-based therapeutics
The compound's unique substitution pattern makes it particularly valuable for exploring the effects of fluorination and methoxylation on biological activity in a systematic manner.
Case Studies in Drug Discovery
Research on related phenylpropionic acid derivatives has demonstrated their utility in drug discovery programs. For example, modifications to phenylpropionic acid derivatives have been explored in the development of GPR120 agonists with improved pharmacokinetic profiles . These studies have shown that:
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The introduction of substituents on the benzene ring can significantly affect receptor binding and activation.
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Modifications at the α or β position of phenylpropionic acid can alter metabolic stability and receptor selectivity.
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Substituting oxygen atoms for carbon atoms at the β position of phenylpropionic acid can maintain biological activity while modifying physicochemical properties.
These findings suggest potential applications for phenylpropionic acid, alpha-amino-2-fluoro-4-hydroxy-5-methoxy- in similar drug discovery programs, particularly those targeting receptors or enzymes where the specific substitution pattern might confer advantageous properties.
Future Research Directions
Methodological Advances
Ongoing research will likely focus on methodological advances related to phenylpropionic acid, alpha-amino-2-fluoro-4-hydroxy-5-methoxy-:
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Development of more efficient and stereoselective synthesis methods
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Advanced analytical techniques for characterization and quality control
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Computational modeling to predict structure-activity relationships
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Novel formulation approaches to enhance delivery and bioavailability
These methodological advances will contribute to the compound's utility as a research tool and potential therapeutic agent.
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